

# Technical Guide: N-Nitroso-2-methylmorpholine (2-Me-NMOR)

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## Compound of Interest

Compound Name: Nitroso-2-methylmorpholine

CAS No.: 92071-38-0

Cat. No.: B13620605

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## From Structural Isomerism to Regulatory Control Strategy

### Executive Summary

N-nitroso-2-methylmorpholine (2-Me-NMOR; CAS 92071-38-0) is a structural analog of the well-characterized carcinogen N-nitrosomorpholine (NMOR). While NMOR is a common "cohort of concern" impurity, the 2-methyl derivative presents a unique challenge in pharmaceutical development. Its formation is often traced to the use of 2-methylmorpholine as a reagent or as an unmonitored impurity within morpholine feedstocks.

Crucially, under the EMA and FDA Carcinogenic Potency Categorization Approach (CPCA), 2-Me-NMOR may be classified more strictly than its parent compound, NMOR, due to the activating nature of the beta-methyl substituent. This guide provides the mechanistic grounding, toxicological scoring, and validated analytical protocols required to control this impurity.

## Chemical Identity & Structural Logic Molecular Architecture

Unlike the symmetric NMOR molecule, 2-Me-NMOR possesses a chiral center at the C2 position, resulting in two enantiomers (

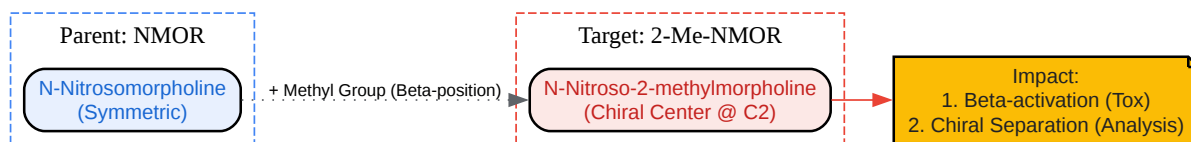
and

). In solution, it exists as a dynamic equilibrium of conformers due to the restricted rotation of the N-N bond (syn/anti rotamers).

| Property          | Data   |
|-------------------|--|
| IUPAC Name        | 2-methyl-4-nitrosomorpholine   |
| CAS Number        | 92071-38-0   |
| Molecular Formula | C  |
|                   | H  |
|                   | N  |
|                   | O  |
| Molecular Weight  | 130.15 g/mol   |
| Chirality         | One stereocenter (C2); typically formed as a racemate unless chiral 2-methylmorpholine is used.[1] |
| Solubility        | Highly soluble in water, methanol, and DCM;<br>logP<br>-0.3 (estimated).                           |

## Structural Comparison: NMOR vs. 2-Me-NMOR

The addition of the methyl group at C2 (beta to the nitroso nitrogen) fundamentally alters the electronic environment of the ring, influencing both metabolic activation rates and chromatographic behavior.



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Figure 1: Structural relationship and impact of methylation.

## Toxicological Profiling & CPCA Scoring

### The "Beta-Methyl" Activation Trap

A critical insight for medicinal chemists is that 2-Me-NMOR is theoretically more potent than NMOR under current regulatory frameworks.

The metabolic activation of nitrosamines typically proceeds via

-hydroxylation.[2]

- NMOR: Has four

-hydrogens (two at C3, two at C5).

- 2-Me-NMOR: Also has four

-hydrogens. However, the methyl group is located at C2 (beta to the nitrogen).

According to the FDA/EMA CPCA (Carcinogenic Potency Categorization Approach), a methyl group on a beta-carbon is considered an activating feature (Score -1) because it can stabilize the carbocation intermediate or facilitate enzymatic oxidation.

## CPCA Calculation Step-by-Step

| Feature              | CPCA Rule Application                                     | Score Contribution |
|----------------------|---|--------------------|
| -Hydrogens           | Count on C3 (2H) and C5 (2H).<br>Score for (2,2) pattern. | +1                 |
| Deactivating Feature | Morpholine Ring (explicitly defined in guidance).         | +1                 |
| Activating Feature   | Methyl group on<br>-carbon (C2).[2]                       | -1                 |
| Total Potency Score  | Sum:  | 1                  |
| Potency Category     | Category 1  | Limit: 18 ng/day   |

Comparison:

- NMOR (Parent): Score = 2 (Cat 2)

Limit: 100 ng/day (or 127 ng/day based on robust TD50).

- 2-Me-NMOR: Score = 1 (Cat 1)

Limit: 18 ng/day.[3][4]

“

*Expert Insight: Unless compound-specific carcinogenicity data (e.g., Ames + Transgenic Rodent assay) proves otherwise, you must control 2-Me-NMOR to the stringent 18 ng/day limit, not the NMOR limit.*

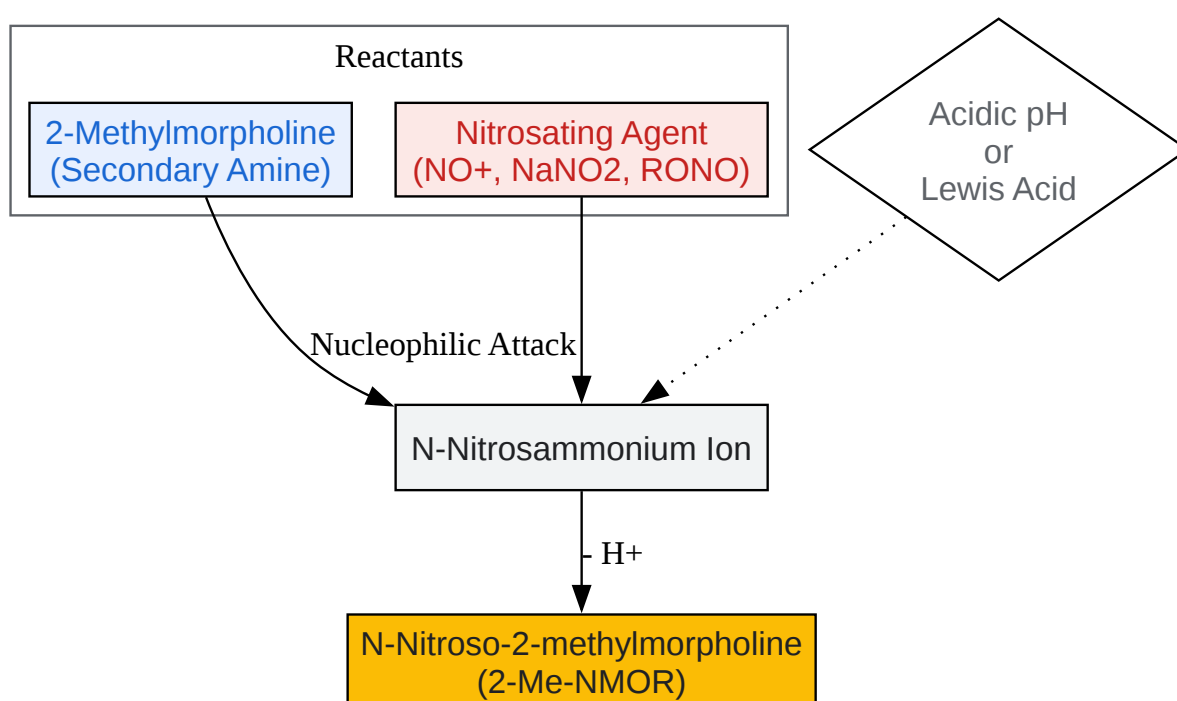
## Mechanism of Formation

2-Me-NMOR forms via the classic nitrosation of the secondary amine 2-methylmorpholine.

## Precursor Sources

- Intentional Reagent: Used in the synthesis of specific APIs (e.g., certain kinase inhibitors or morpholine-substituted heterocycles).
- Hidden Impurity: Commercial grade Morpholine often contains 0.1% - 0.5% of alkyl-morpholines (2-methyl, 3-methyl) as manufacturing byproducts. If Morpholine is used as a solvent/base in the presence of a nitrosating agent, 2-Me-NMOR will form alongside NMOR.

## Reaction Pathway



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Figure 2: Nitrosation mechanism of 2-methylmorpholine.

## Analytical Methodology

Detecting 2-Me-NMOR requires separating it from the parent NMOR and potential matrix interferences. Standard C18 methods often fail to retain these polar compounds.

## Method Strategy: LC-MS/MS

- Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for small, non-polar nitrosamines, though ESI+ works well for morpholine derivatives due to the ring oxygen and nitrogen basicity.
- Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized Polar-Embedded C18 column.

## Validated Protocol Parameters

| Parameter      | Specification  | Rationale  |
|----------------|--|--|
| Column         | Waters Atlantis Premier BEH C18 AX (Mixed mode) or Agilent Poroshell HPH-C18 | Retains polar amines; high pH stability allows pH switching to suppress ionization of interferences. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 9.0)                                     | High pH keeps the amine neutral for better retention on C18 (if not using HILIC).                    |
| Mobile Phase B | Methanol / Acetonitrile (50:50)  | Methanol helps with solubility; ACN sharpens peaks.  |
| Flow Rate      | 0.3 - 0.5 mL/min   | Standard for LC-MS/MS sensitivity.   |
| Detection      | MRM Mode (Positive)  | Specificity for the nitrosamine mass.  |
| Transitions    | Quant: 131.1<br>101.1 (Loss of NO)Qual: 131.1<br>73.1 (Ring fragmentation)   | Note: Precursor is M+H (130 + 1).  |

## Isomer Separation Challenge

2-Me-NMOR is chiral. If you need to distinguish it from 3-methyl isomers or separate enantiomers (rarely required for impurity control unless one enantiomer is selectively formed),

use a Chiralpak IG or IC column. For general purity, separating 2-Me-NMOR (Rt ~ 3.5 min) from NMOR (Rt ~ 2.8 min) is sufficient and achievable on HPH-C18 columns.

## Risk Assessment & Control Strategy

### Control at Source

- Vendor Qualification: Screen Morpholine raw material for 2-methylmorpholine content. Set a limit (e.g., < 0.1%) if nitrosating conditions are unavoidable downstream.
- Scavengers: If the reaction involves nitrite, add Ascorbic Acid or Alpha-Tocopherol to quench the nitrosating agent before it reacts with the amine.

### Purge Factors

2-Me-NMOR is a small, semi-volatile organic.

- Recrystallization: Generally poor rejection due to inclusion in crystal lattices of organic salts.
- Washing: Water soluble. An acidic aqueous wash (pH < 2) can protonate unreacted amine precursors (removing them), but the nitrosamine itself is non-basic and will partition into organic solvents (DCM, EtOAc).
- Evaporation: High boiling point relative to solvent, but volatile enough to be partially removed during high-vacuum drying (risk of contamination of equipment).

## References

- European Medicines Agency (EMA). Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. EMA/409815/2020 Rev.[3][5]16. [Link](#)
- U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[6] (2024).[6] [Link](#)
- Lhasa Limited. Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamines. (Scientific basis for activating/deactivating features).[2][3][4][7] [Link](#)

- Chemical Book.Product Monograph: **N-Nitroso-2-methylmorpholine** (CAS 92071-38-0). (Physical properties and synthesis data).[8][9][10] [Link](#)
- International Council for Harmonisation (ICH).ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link](#)

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## Sources

- 1. 4-Nitrosomorpholine | CAS#:59-89-2 | Chemsrsc [[chemsrc.com](https://chemsrc.com)]
- 2. Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach | FDA [[fda.gov](https://fda.gov)]
- 3. Nitrosamines Test | Test for Medicinal Chemicals | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [[labchem-wako.fujifilm.com](https://labchem-wako.fujifilm.com)]
- 4. [ema.europa.eu](https://ema.europa.eu) [[ema.europa.eu](https://ema.europa.eu)]
- 5. Case Studies for CPCA Scoring - Limits of Nitrosamines - Nitrosamines Exchange [[nitrosamines.usp.org](https://nitrosamines.usp.org)]
- 6. [fda.gov](https://fda.gov) [[fda.gov](https://fda.gov)]
- 7. What is the CPCA Category for Nitrosamine? - Zamann Pharma Support GmbH [[zamann-pharma.com](https://zamann-pharma.com)]
- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 10. US20210147401A1 - Process for the production of 5-(4-((2s,5s)-5-(4-chlorobenzyl)-2-methyl-morpholino)piperidin-1-yl)-1h-1,2,4-triazol-3-amine - Google Patents [[patents.google.com](https://patents.google.com)]
- To cite this document: BenchChem. [Technical Guide: N-Nitroso-2-methylmorpholine (2-Me-NMOR)]. BenchChem, [2026]. [Online PDF]. Available at:

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